molecular formula C12H16ClNO4S B13315741 Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate

Cat. No.: B13315741
M. Wt: 305.78 g/mol
InChI Key: QTQLVXUVFWXCEW-UHFFFAOYSA-N
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Description

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate is a chemical compound with the molecular formula C11H14ClNO4S. It is known for its unique structure, which includes a benzyl group, a chlorosulfonyl group, and a carbamate moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate typically involves the reaction of benzyl carbamate with 1-(chlorosulfonyl)propan-2-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate has several applications in scientific research:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The carbamate moiety may also contribute to the compound’s biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate: Similar structure but lacks the N-methyl group.

    Benzyl N-[1-(chlorosulfonyl)-2-methylpropan-2-yl]carbamate: Contains an additional methyl group on the propan-2-yl moiety.

    Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate is unique due to the presence of both the chlorosulfonyl and N-methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

benzyl N-(1-chlorosulfonylpropan-2-yl)-N-methylcarbamate

InChI

InChI=1S/C12H16ClNO4S/c1-10(9-19(13,16)17)14(2)12(15)18-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

QTQLVXUVFWXCEW-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)Cl)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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